molecular formula C6H13NO2 B12405800 L-Isoleucine-13C6, 15N CAS No. 202468-35-7

L-Isoleucine-13C6, 15N

Cat. No.: B12405800
CAS No.: 202468-35-7
M. Wt: 138.12 g/mol
InChI Key: AGPKZVBTJJNPAG-PVHYACKGSA-N
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Description

L-Isoleucine-13C6, 15N is a stable isotope-labeled compound of L-isoleucine, an essential amino acid. This compound is labeled with carbon-13 and nitrogen-15 isotopes, making it useful in various scientific research applications. L-isoleucine is a nonpolar, hydrophobic amino acid that plays a crucial role in protein synthesis and metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Isoleucine-13C6, 15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the L-isoleucine molecule. This can be achieved through various synthetic routes, including the use of isotope-labeled precursors in the biosynthesis of L-isoleucine. The reaction conditions typically involve controlled environments to ensure the incorporation of the isotopes at the desired positions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using isotope-labeled precursors. The process includes fermentation or chemical synthesis, followed by purification steps to obtain the desired isotopically labeled compound. The production methods are designed to ensure high purity and isotopic enrichment .

Chemical Reactions Analysis

Types of Reactions

L-Isoleucine-13C6, 15N undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and pH .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of this compound can lead to the formation of keto acids, while reduction can yield amino alcohols .

Scientific Research Applications

L-Isoleucine-13C6, 15N is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of L-Isoleucine-13C6, 15N involves its incorporation into proteins and other biomolecules. The labeled isotopes allow researchers to track the metabolic pathways and interactions of L-isoleucine within the body. The molecular targets include enzymes involved in protein synthesis and metabolic pathways .

Comparison with Similar Compounds

L-Isoleucine-13C6, 15N is unique due to its stable isotope labeling, which distinguishes it from other similar compounds. Similar compounds include:

These compounds share similar applications but differ in their specific roles and metabolic pathways.

Properties

CAS No.

202468-35-7

Molecular Formula

C6H13NO2

Molecular Weight

138.12 g/mol

IUPAC Name

(2S,3S)-2-(15N)azanyl-3-(113C)methyl(1,2,3,4,5-13C5)pentanoic acid

InChI

InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1

InChI Key

AGPKZVBTJJNPAG-PVHYACKGSA-N

Isomeric SMILES

[13CH3][13CH2][13C@H]([13CH3])[13C@@H]([13C](=O)O)[15NH2]

Canonical SMILES

CCC(C)C(C(=O)O)N

Origin of Product

United States

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